(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide
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Overview
Description
“(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide” is a complex organic compound that contains several functional groups and structural features . It includes a chlorophenyl group, a cyanophenyl group, a thiazole ring, and an acrylamide moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thiazole), a carbon-nitrogen triple bond (cyano group), a carbon-chlorine bond, and an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, and the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings .Scientific Research Applications
Chemical Synthesis and Structure Analysis
- Chemical Reduction and Derivatives : A study focused on the reduction of similar compounds, specifically (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride. This process yielded derivatives in moderate yields, with X-ray diffraction analysis confirming their structures (Frolov et al., 2005).
Biological Activity and Applications
- Anticancer Potential : Research on 2-anilinopyridine-3-acrylamides, structurally related to (E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide, revealed certain compounds with significant cytotoxicity against human cancer cell lines. The study highlighted their potential as tubulin polymerization inhibitors and their ability to induce apoptotic cell death (Kamal et al., 2014).
- Herbicidal Activity : Synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated notable herbicidal activities. These compounds, related in structure to the chemical , showed efficacy as herbicidal inhibitors of PSII electron transport (Wang et al., 2004).
Spectroscopic and Quantum Chemical Analysis
- Spectroscopic Characterization : A detailed characterization of similar thiazole-containing molecules was conducted, involving quantum chemical methods and vibrational spectral techniques. These studies are vital for understanding the physical and chemical properties of such compounds (Viji et al., 2020).
Antimicrobial Properties
- Antimicrobial Evaluation : Research on 2-amino-4-(4-chlorophenyl) thiazole derivatives has shown moderate antibacterial and high antifungal activities. These studies are significant for exploring the antimicrobial potential of structurally related compounds (Kubba & Rahim, 2018).
Solar Cell Applications
- Photovoltaic Performance : Studies involving thiazole-based structures in novel coumarin sensitizers for dye-sensitized solar cells have shown improved light-harvesting capabilities and photovoltaic performance. This highlights the potential application of similar compounds in renewable energy technologies (Han et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-4-2-1-3-14(16)9-10-18(24)23-19-22-17(12-25-19)15-7-5-13(11-21)6-8-15/h1-10,12H,(H,22,23,24)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJOHDWVPJRREV-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)acrylamide |
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